4,4,5,5-Tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
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Overview
Description
trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C21H37BO2 . It is a derivative of boronic acid and is used in various organic synthesis applications, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester typically involves the reaction of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
Vinylboronic Acid Pinacol Ester: Used in similar coupling reactions.
Uniqueness: trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its propylcyclohexyl group provides steric hindrance, influencing the reaction outcomes .
Properties
Molecular Formula |
C21H37BO2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3 |
InChI Key |
QSIBNMWSVJTKLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC |
Origin of Product |
United States |
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